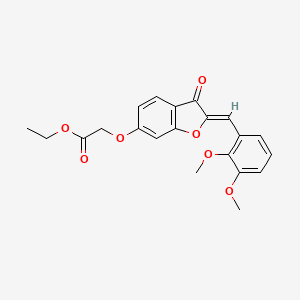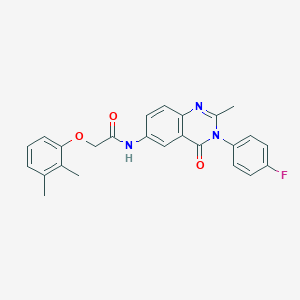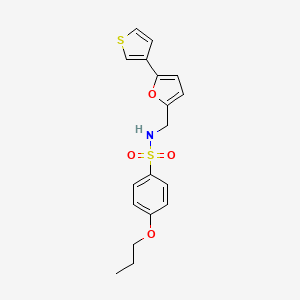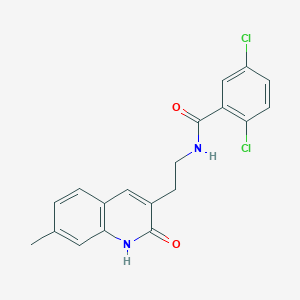![molecular formula C10H11Cl2N B2934750 4'-Chlorospiro[cyclopropane-1,3'-indoline] hydrochloride CAS No. 2197055-30-2](/img/structure/B2934750.png)
4'-Chlorospiro[cyclopropane-1,3'-indoline] hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4’-Chlorospiro[cyclopropane-1,3’-indoline] hydrochloride” is a type of spiro compound . Spiro compounds are compounds that have at least two molecular rings with only one common atom . They can be fully carbocyclic (all carbon) or heterocyclic (having one or more non-carbon atom) . The common atom that connects the two (or sometimes three) rings is called the spiro atom .
Scientific Research Applications
Synthesis and Modification of Indolines and Indoles
Research into the synthesis and modification of indolines and indoles, closely related to the chemical structure of 4'-Chlorospiro[cyclopropane-1,3'-indoline] hydrochloride, highlights innovative methods for creating substituted indolines and indoles through intramolecular cycloaddition reactions. These reactions utilize ynamides and conjugated enynes, affording access to indolines with carbon substituents at specific positions. Such synthetic pathways are significant for the production of chemically diverse compounds for potential applications in medicinal chemistry and materials science. For instance, Dunetz and Danheiser (2005) described the synthesis of substituted indolines that undergo oxidation to yield corresponding indoles, utilizing a series of cycloaddition reactions and subsequent chemical transformations (Dunetz & Danheiser, 2005).
Catalytic Functionalization of Indoles
The catalytic functionalization of indoles, a process relevant to the broader family of compounds to which this compound belongs, involves innovative use of copper-mediated carbene transfer. This approach efficiently catalyzes the C-H functionalization of indole derivatives, demonstrating the versatility of indole compounds in synthetic chemistry for producing functionally rich molecules. Delgado-Rebollo, Prieto, and Pérez (2014) have shown how cyclopropane intermediates observed in reaction mixtures serve as precursors in the ring-opening process, leading to the functionalization of indoles (Delgado-Rebollo et al., 2014).
Antimicrobial and Nematicidal Activities
The research on polysubstituted cyclopropane derivatives, which share structural features with this compound, includes the exploration of their biological activities. Banothu, Basavoju, and Bavantula (2015) synthesized a series of compounds through a one-pot two-step tandem reaction, which were then screened for antimicrobial and nematicidal activities. This demonstrates the potential of such compounds in developing new bioactive molecules (Banothu et al., 2015).
Structural and Molecular Docking Studies
Further extending the applications of compounds related to this compound, Sharma et al. (2021) synthesized a compound via a one-pot pseudo three-component reaction. The structure was determined through single-crystal X-ray crystallography, and molecular docking studies provided insights into its potential as an inhibitor for human topoisomerase IIα, suggesting applications in the development of therapeutic agents (Sharma et al., 2021).
Future Directions
Spiroindole and spirooxindole scaffolds, which are very important spiro-heterocyclic compounds in drug design processes, have been the focus of significant attention . Introducing novel synthetic procedures has been an active research field of organic chemistry for well over a century and will be useful in creating new therapeutic agents . This suggests that there could be future research directions involving “4’-Chlorospiro[cyclopropane-1,3’-indoline] hydrochloride”.
Properties
IUPAC Name |
4-chlorospiro[1,2-dihydroindole-3,1'-cyclopropane];hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN.ClH/c11-7-2-1-3-8-9(7)10(4-5-10)6-12-8;/h1-3,12H,4-6H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSCFZDNPZXNTSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CNC3=C2C(=CC=C3)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(4-methyl-1,3-thiazol-2-yl)methyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2934667.png)



![5-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(trifluoromethyl)benzoic acid](/img/structure/B2934676.png)



![1-(1-(2-Chloro-6-fluorobenzyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2934683.png)

![N-(Cyclopropylmethyl)-N-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]prop-2-enamide](/img/structure/B2934687.png)

![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B2934689.png)

